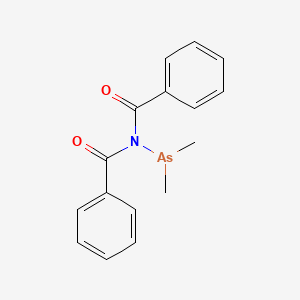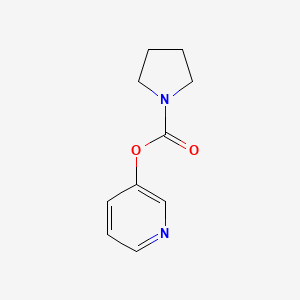
1,1'-(Butane-1,4-diylidene)dicyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Butane-1,4-diylidene)dicyclopropane is a unique organic compound characterized by its distinctive structure, which includes two cyclopropane rings connected by a butane chain
準備方法
The synthesis of 1,1’-(Butane-1,4-diylidene)dicyclopropane typically involves the formation of cyclopropane rings through reactions with carbenes or carbenoids. One common method is the reaction of alkenes with carbenes, which can be generated in situ from reagents such as chloroform and potassium hydroxide . The highly strained nature of cyclopropane compounds makes them very reactive and interesting synthetic targets .
化学反応の分析
1,1’-(Butane-1,4-diylidene)dicyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The strained cyclopropane rings can undergo substitution reactions, often facilitated by the presence of nucleophiles or electrophiles.
Common reagents used in these reactions include potassium hydroxide, chloroform, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1’-(Butane-1,4-diylidene)dicyclopropane has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of strained ring systems and the mechanisms of carbene reactions.
Biology: The compound’s derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly for targeting specific molecular pathways.
作用機序
The mechanism of action of 1,1’-(Butane-1,4-diylidene)dicyclopropane involves its interaction with molecular targets through its strained cyclopropane rings. These rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biological molecules. The specific pathways involved depend on the nature of the target molecules and the reaction conditions .
類似化合物との比較
1,1’-(Butane-1,4-diylidene)dicyclopropane can be compared with other cyclopropane-containing compounds, such as:
Cyclopropane: A simple three-membered ring compound known for its high reactivity due to ring strain.
Spiropentane: A compound with two cyclopropane rings sharing a common carbon atom, exhibiting unique reactivity patterns.
Bicyclo[1.1.0]butane: A compound with two cyclopropane rings fused together, known for its extreme ring strain and reactivity.
The uniqueness of 1,1’-(Butane-1,4-diylidene)dicyclopropane lies in its butane linkage, which provides additional flexibility and reactivity compared to other cyclopropane derivatives.
特性
CAS番号 |
64141-41-9 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC名 |
4-cyclopropylidenebutylidenecyclopropane |
InChI |
InChI=1S/C10H14/c1(3-9-5-6-9)2-4-10-7-8-10/h3-4H,1-2,5-8H2 |
InChIキー |
DVEVGHHNEGKJDJ-UHFFFAOYSA-N |
正規SMILES |
C1CC1=CCCC=C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14504691.png)




![4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine](/img/structure/B14504731.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione](/img/structure/B14504735.png)


![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)
